molecular formula C17H13FN4O3 B10939059 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B10939059
M. Wt: 340.31 g/mol
InChI Key: CUYQDJPPXRQCNV-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a triazole ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common approach is the reaction of 2-fluorobenzyl bromide with sodium azide to form 2-fluorobenzyl azide. This intermediate then undergoes a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The final step involves the coupling of the triazole intermediate with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The triazole ring and fluorobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a triazole ring and a benzodioxole moiety, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H13FN4O3

Molecular Weight

340.31 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H13FN4O3/c18-13-4-2-1-3-12(13)8-22-9-19-17(21-22)20-16(23)11-5-6-14-15(7-11)25-10-24-14/h1-7,9H,8,10H2,(H,20,21,23)

InChI Key

CUYQDJPPXRQCNV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=N3)CC4=CC=CC=C4F

Origin of Product

United States

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